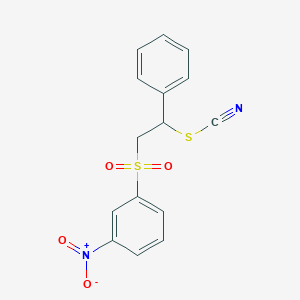
2-((3-Nitrophenyl)sulfonyl)-1-phenylethyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Nitrophenyl)sulfonyl)-1-phenylethyl thiocyanate is an organic compound that features a sulfonyl group, a nitrophenyl group, and a thiocyanate group
Preparation Methods
The synthesis of 2-((3-Nitrophenyl)sulfonyl)-1-phenylethyl thiocyanate typically involves multi-step reactions. One common synthetic route starts with the reaction of 2-bromo-1-(3-nitrophenyl)ethanone with thiocyanate in the presence of a base such as triethylamine. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
2-((3-Nitrophenyl)sulfonyl)-1-phenylethyl thiocyanate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The thiocyanate group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-((3-Nitrophenyl)sulfonyl)-1-phenylethyl thiocyanate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its ability to interact with various biological targets.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((3-Nitrophenyl)sulfonyl)-1-phenylethyl thiocyanate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with enzyme active sites, while the nitrophenyl group can participate in electron transfer reactions. The thiocyanate group can act as a nucleophile, facilitating various biochemical reactions .
Comparison with Similar Compounds
Similar compounds to 2-((3-Nitrophenyl)sulfonyl)-1-phenylethyl thiocyanate include:
2-((4-Nitrophenyl)sulfonyl)-1-phenylethyl thiocyanate: Similar structure but with a different position of the nitro group.
2-((3-Nitrophenyl)sulfonyl)-1-phenylethyl isothiocyanate: Similar structure but with an isothiocyanate group instead of a thiocyanate group.
2-((3-Nitrophenyl)sulfonyl)-1-phenylethyl cyanate: Similar structure but with a cyanate group instead of a thiocyanate group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C15H12N2O4S2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
[2-(3-nitrophenyl)sulfonyl-1-phenylethyl] thiocyanate |
InChI |
InChI=1S/C15H12N2O4S2/c16-11-22-15(12-5-2-1-3-6-12)10-23(20,21)14-8-4-7-13(9-14)17(18)19/h1-9,15H,10H2 |
InChI Key |
YIBBMNNRXZOFAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















